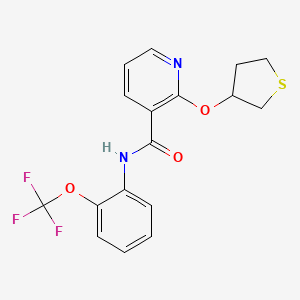
2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide is a novel compound that has attracted the attention of many researchers due to its potential therapeutic applications. This compound is a nicotinamide derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
作用机制
The mechanism of action of 2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide is not fully understood. However, it has been suggested that its anti-inflammatory effects may be due to its ability to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Its anti-tumor effects may be due to its ability to induce apoptosis and inhibit cell proliferation by regulating the expression of various genes involved in these processes. Its anti-diabetic effects may be due to its ability to activate AMPK, a protein kinase that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It also exhibits anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, it has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
实验室实验的优点和局限性
One of the main advantages of using 2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide in lab experiments is its wide range of biological activities. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic effects, making it a versatile compound for studying various diseases. Additionally, its synthesis method is relatively simple and has been successfully replicated by many researchers. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide. One direction is to further investigate its mechanism of action, particularly its ability to inhibit NF-κB and activate AMPK. Another direction is to study its potential therapeutic applications in various diseases, such as inflammatory bowel disease, cancer, and diabetes. Additionally, future studies may focus on optimizing its synthesis method to improve its yield and purity. Overall, the potential applications of this compound make it an exciting compound for future research.
合成方法
The synthesis of 2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide involves the reaction of 2-amino-3-cyanopyridine with 2-(trifluoromethoxy)aniline in the presence of a base, followed by the addition of tetrahydrothiophene-3-carboxylic acid chloride. The final product is obtained after purification through column chromatography. This synthesis method has been reported in several research papers and has been successfully replicated by many researchers.
科学研究应用
2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, it has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
属性
IUPAC Name |
2-(thiolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3S/c18-17(19,20)25-14-6-2-1-5-13(14)22-15(23)12-4-3-8-21-16(12)24-11-7-9-26-10-11/h1-6,8,11H,7,9-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDNHNMQBAROOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

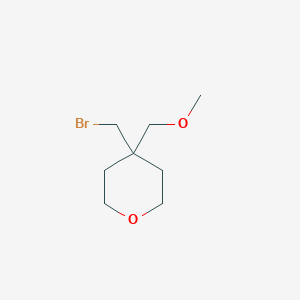
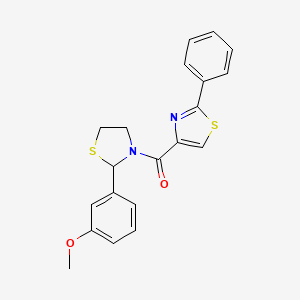
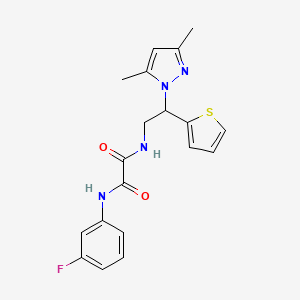
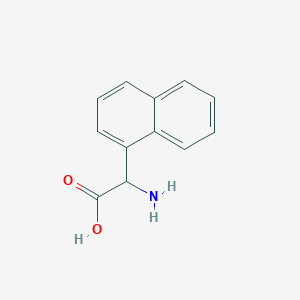
![7-Amino-2-{[(tert-butoxy)carbonyl]amino}heptanoic acid](/img/structure/B2622622.png)
![N-(2,4-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2622624.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2622625.png)
![1,8,8-Trimethyl-3-(naphthalen-1-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2622626.png)
![2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2622630.png)


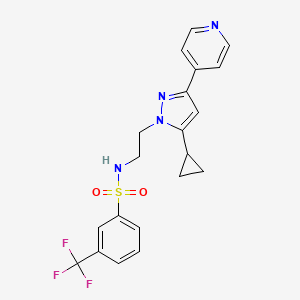

![2-[(6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetic acid](/img/structure/B2622639.png)